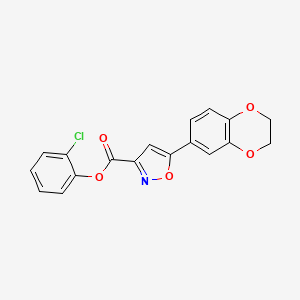![molecular formula C15H14N4O2S2 B14985157 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14985157.png)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is a heterocyclic compound that incorporates multiple functional groups, including thiadiazole, oxazole, and carboxamide. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Coupling Reactions: The final step involves coupling the thiadiazole and oxazole rings with the carboxamide group under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Coupling Reagents: EDCI, DCC.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide involves interactions with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-[4-(propylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide .
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide .
Uniqueness
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C15H14N4O2S2 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C15H14N4O2S2/c1-3-22-15-18-17-14(23-15)16-13(20)11-8-12(21-19-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,16,17,20) |
InChI-Schlüssel |
CMWIVCJWTJGELR-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-chlorophenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B14985074.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B14985084.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B14985089.png)

![4-butyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B14985096.png)

![1-[(4-chlorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B14985105.png)
![N-[4-(acetylamino)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B14985113.png)
![1-[(4-methylbenzyl)sulfonyl]-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B14985120.png)
![2-(2-Fluorophenoxy)-N-[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3-benzothiazol-6-YL]acetamide](/img/structure/B14985150.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B14985153.png)


![5,7-Diethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B14985166.png)
